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molecular formula C14H16N2O4 B8734460 3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylic acid

3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylic acid

Cat. No. B8734460
M. Wt: 276.29 g/mol
InChI Key: JISUWGUTYVGVCN-UHFFFAOYSA-N
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Patent
US09260445B2

Procedure details

To a mixture of ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate (350 mg), tetrahydrofuran (5.00 mL), and ethanol (5.00 mL) was added a 1 M aqueous sodium hydroxide solution (2.00 mL), followed by stirring at room temperature for 1 hour. The solvent was evaporated under reduced pressure, and the obtained residue was dissolved in water and adjusted to be weakly acidic by the addition of 1 M hydrochloric acid. The precipitated solid was collected by filtration and then dried to obtain 3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylic acid (300 mg) as a gray solid.
Name
ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:16][CH3:17])[CH:14]=2)[NH:9][C:8]=1[C:18]([O:20]CC)=[O:19])(=[O:3])[CH3:2].O1CCCC1.[OH-].[Na+]>C(O)C>[C:1]([NH:4][CH2:5][CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:16][CH3:17])[CH:14]=2)[NH:9][C:8]=1[C:18]([OH:20])=[O:19])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-2-carboxylate
Quantity
350 mg
Type
reactant
Smiles
C(C)(=O)NCCC1=C(NC2=CC=C(C=C12)OC)C(=O)OCC
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the obtained residue was dissolved in water
ADDITION
Type
ADDITION
Details
to be weakly acidic by the addition of 1 M hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NCCC1=C(NC2=CC=C(C=C12)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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